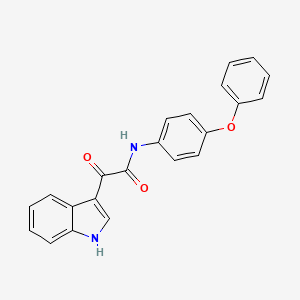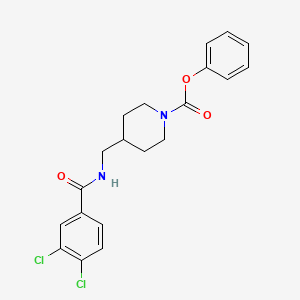![molecular formula C18H15FN2O2 B2954489 3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898436-66-3](/img/structure/B2954489.png)
3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
描述
3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound characterized by a complex polycyclic structure and a benzamide functional group. This molecule has garnered significant interest in various fields such as medicinal chemistry, due to its potential pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions
Route 1: Synthesis begins with the fluorination of 8-nitroquinoline, followed by a sequence of cyclization reactions to form the tetrahydropyrroloquinoline framework
Reaction Conditions: Typical conditions involve temperatures ranging from 80-120°C, with reaction times of 12-24 hours. Solvents such as dichloromethane and toluene are commonly used.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance yield and efficiency. High-pressure reactors and automated synthesis equipment are utilized to maintain precise control over reaction parameters, ensuring reproducibility and scalability.
化学反应分析
Types of Reactions
Oxidation: 3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo oxidation, particularly at the benzylic position, forming quinoline derivatives.
Reduction: Reduction reactions typically target the oxo group, resulting in the formation of hydroxylated compounds.
Common Reagents and Conditions
Oxidation Reagents: KMnO₄, CrO₃, and peroxy acids.
Reduction Reagents: NaBH₄, LiAlH₄.
Substitution Reagents: Amines, thiols, and organolithium compounds.
Major Products
Oxidation leads to quinoline N-oxide derivatives.
Reduction yields alcohol derivatives.
Substitution results in diverse fluorinated analogs.
科学研究应用
Chemistry: Used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe due to its unique structural features.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. Studies have shown its ability to interact with biological macromolecules, making it a candidate for drug development.
Industry: Employed in the synthesis of advanced materials, such as organic semiconductors and polymers.
作用机制
The compound exerts its effects through multiple mechanisms:
Molecular Targets: Binds to specific enzymes, inhibiting their activity. Examples include kinases and proteases.
Pathways: Modulates signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
相似化合物的比较
Compared to other similar compounds, 3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its unique fluorine substitution, which enhances its reactivity and potential biological activity.
List of Similar Compounds
3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
3-iodo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
There you go, a comprehensive dive into the world of this compound!
属性
IUPAC Name |
3-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-14-5-1-3-12(7-14)18(23)20-15-8-11-4-2-6-21-16(22)10-13(9-15)17(11)21/h1,3,5,7-9H,2,4,6,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AICBJPJTTWMCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)F)CC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327183 | |
| Record name | 3-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51090098 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898436-66-3 | |
| Record name | 3-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methylcarbamate](/img/structure/B2954407.png)
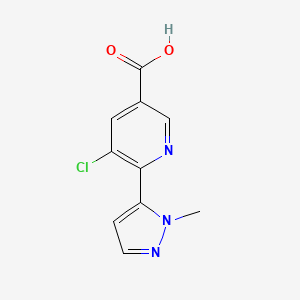
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-(4-methoxyphenyl)sulfanylacetamide](/img/structure/B2954409.png)
![5-methyl-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2954411.png)
![N-(3-cyanophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2954412.png)
![[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2954414.png)
![Ethyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2954415.png)
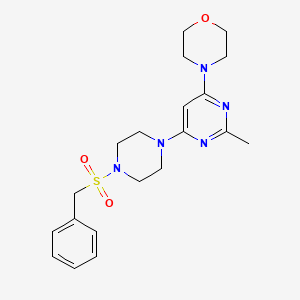
![1-Methyl-4-[(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B2954421.png)
![4-Azaspiro[2.5]octane-7-carboxamide;hydrochloride](/img/structure/B2954425.png)
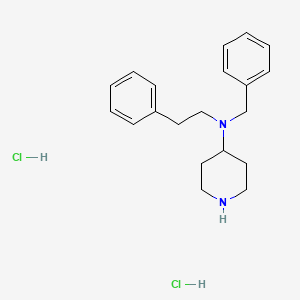
![2-(4-{[1-(2-Methylpropyl)aziridin-2-yl]methoxy}phenoxy)pyridine](/img/structure/B2954427.png)
